
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
描述
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is a derivative of acetophenone, featuring hydroxyl groups at the 2 and 4 positions and an allyl group at the 3 position on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3-allylresorcinol using acetic anhydride in the presence of a catalyst such as zinc chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar acetylation reactions on a larger scale. The choice of solvents, catalysts, and purification techniques may vary to optimize yield and purity for industrial applications.
化学反应分析
Types of Reactions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
科学研究应用
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is not well-documented. its hydroxyl groups and carbonyl functionality suggest that it can interact with various biological targets, including enzymes and receptors. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
相似化合物的比较
Similar Compounds
2,4-Dihydroxyacetophenone: Similar structure but lacks the allyl group.
1-(2,4-Dihydroxy-3-propylphenyl)ethanone: Similar structure with a propyl group instead of an allyl group.
2’,4’,6’-Trihydroxyacetophenone: Contains additional hydroxyl groups.
Uniqueness
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is unique due to the presence of the allyl group at the 3 position, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZFHGSNSIMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379435 | |
| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-00-7 | |
| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



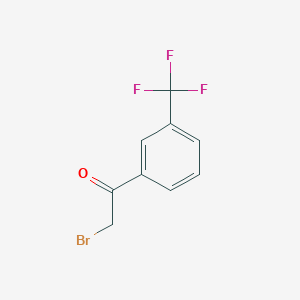
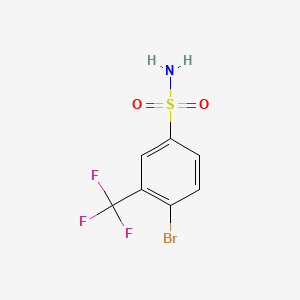

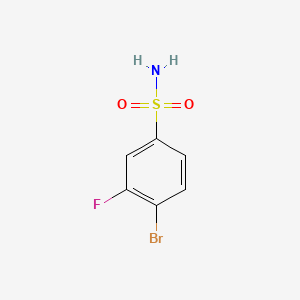

![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)

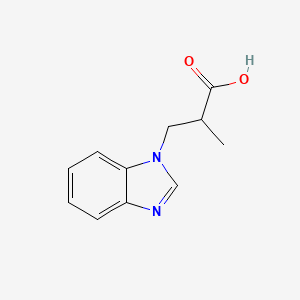
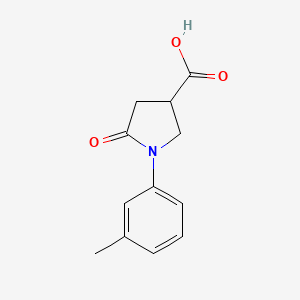

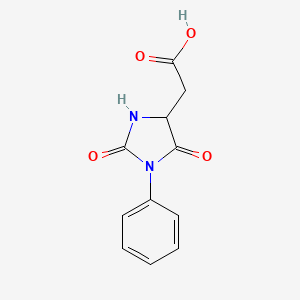
![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)
![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)
